molecular formula C10H4BrClF3N B598072 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline CAS No. 1204810-99-0

3-Bromo-4-chloro-6-(trifluoromethyl)quinoline

Cat. No.: B598072
CAS No.: 1204810-99-0
M. Wt: 310.498
InChI Key: BNOPQFZALQIKEY-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-6-(trifluoromethyl)quinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline typically involves multi-step reactions starting from commercially available precursors. One common method is the halogenation of quinoline derivatives using bromine and chlorine under controlled conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-chloro-6-(trifluoromethyl)quinoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer properties.

    Chemical Biology: The compound is employed in the study of biological pathways and enzyme inhibition.

    Material Science: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

    Agriculture: The compound is explored for its potential use in agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with biological targets such as DNA or proteins. The presence of halogen and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to potent biological effects.

Comparison with Similar Compounds

  • 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
  • 3-Bromo-4-chlorobenzotrifluoride
  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride

Comparison: 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline is unique due to the specific positioning of the bromine, chlorine, and trifluoromethyl groups on the quinoline ring. This unique arrangement can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the trifluoromethyl group at the 6-position may enhance its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-bromo-4-chloro-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-7-4-16-8-2-1-5(10(13,14)15)3-6(8)9(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOPQFZALQIKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671180
Record name 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-99-0
Record name 3-Bromo-4-chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1204810-99-0
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